1-Chloropentane

Catalog No.
S1539757
CAS No.
543-59-9
M.F
C5H11Cl
M. Wt
106.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloropentane

CAS Number

543-59-9

Product Name

1-Chloropentane

IUPAC Name

1-chloropentane

Molecular Formula

C5H11Cl

Molecular Weight

106.59 g/mol

InChI

InChI=1S/C5H11Cl/c1-2-3-4-5-6/h2-5H2,1H3

InChI Key

SQCZQTSHSZLZIQ-UHFFFAOYSA-N

SMILES

CCCCCCl

Solubility

In water, 197 mg/L at 25 °C
Insoluble in water
Miscible with alcohol, ether
Miscible with ethanol, ethyl ether; soluble in benzene, carbon tetrachloride; very soluble in chloroform

Synonyms

Pentyl chloride, AMYL CHLORIDE

Canonical SMILES

CCCCCCl

Understanding Surface Reactivity and Stereoisomerism

Studies have explored the interesting surface reactivity of 1-Chloropentane arising from its stereoisomerism. When interacting with Si(100)-2×1 surfaces, 1-Chloropentane forms asymmetric ("A") and symmetric ("S") pairs. Research by Harikumar et al. (2011) found that this isomerism significantly affects reactivity. The "A" isomer exhibits a much higher rate of thermal reaction compared to the "S" isomer in chlorinating room-temperature silicon. This finding contributes to a deeper understanding and potential harnessing of the reactivity of chloroalkanes on silicon surfaces, which is crucial for the development of advanced electronic materials [1].

Source

Harikumar, K. C., Lee, T.-W., & Lin, S.-H. (2011). Unexpected Isomer-Specific Thermal Chlorination of n-Pentyl Chloride on Si(100)-2×1: A Combined Experimental and Theoretical Study. The Journal of Physical Chemistry C, 115(43), 21722-21729.

Molecular Structure Analysis

Molecular spectroscopy techniques like Raman and far-infrared spectroscopy utilize 1-Chloropentane (and similar compounds) to analyze their molecular structure. These studies help assign torsional force constants in secondary chlorides, such as 1-Chloropentane. Research by Moore et al. (1973) provided deeper insights into the molecular behavior of 1-Chloropentane and related compounds through such spectroscopic analysis [2].

Source

Moore, D. J., Whiffen, D. H., & Lovas, F. J. (1973). Raman and far-infrared spectra of some chloro- and fluoro-pentanes. Molecular Physics, 25(1), 139-155.

Studying Kinetics in Polymer Reactions

-Chloropentane serves as a tool in research exploring the kinetics of polymer reactions. Studies, such as those by Okamoto et al. (1982), examine its reaction with living polystyrene to understand the kinetic effects in intermolecular reactions between reactive polymer chain-ends. This research lays the groundwork for comprehending the behavior of polymers in various chemical environments, which is crucial for the development of novel polymeric materials with specific properties [3].

Source

Okamoto, S., Matsuda, T., & Saegusa, T. (1982). Intermolecular and Intramolecular Reactions of Living Polystyrene with Chlorides. Macromolecules, 15(3), 958-961.

1-Chloropentane is an alkyl halide with the chemical formula C5H11Cl. It appears as a colorless, flammable liquid with a boiling point of approximately 108°C and a density of 0.88 g/cm³ at 25°C. This compound is characterized by its low water solubility and is primarily used as a reagent in organic synthesis .

1-Chloropentane is a flammable liquid with a low flash point (around 35 °C) and can readily ignite. It is also considered a moderate health hazard. Inhalation can cause irritation of the respiratory tract, and prolonged exposure can lead to central nervous system depression []. Skin contact can cause irritation and defatting. Due to its lipophilic nature (attracted to fats), it can be absorbed through the skin.

Here are some safety precautions to consider when handling 1-Chloropentane:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when working with this compound.
  • Work in a well-ventilated area.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry place away from heat and ignition sources.

  • Nucleophilic Substitution: This is the predominant reaction mechanism for alkyl halides, where nucleophiles replace the chlorine atom.
  • Elimination Reactions: When treated with strong bases, such as potassium tert-butoxide, 1-chloropentane can undergo elimination to form pentene.
  • Radical Substitution: Under radical conditions (e.g., exposure to ultraviolet light), it can undergo further chlorination to yield more highly substituted chlorinated compounds .

The primary applications of 1-chloropentane include:

  • Organic Synthesis: Serves as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Polymer Chemistry: Used in modifying polymers, particularly in reactions with living polystyrene to create functionalized polymers.
  • Material Science: Investigated for its role in studying surface interactions on silicon surfaces .

Research on interaction studies involving 1-chloropentane has focused on its solubility and mixing behavior with various solvents. It exhibits varying solubility characteristics depending on the co-solvent used, indicating non-ideal mixing behavior, particularly with hydrocarbons like heptane .

Similar Compounds: Comparison

1-Chloropentane shares similarities with several other alkyl halides. Below is a comparison highlighting its uniqueness:

CompoundFormulaReactivityUnique Features
1-BromopentaneC5H11BrHigher reactivity than 1-chloropentane due to weaker carbon-bromine bondMore reactive than 1-chloropentane
1-IodopentaneC5H11IEven higher reactivity due to weaker carbon-iodine bondMost reactive among the similar compounds
1-ChlorohexaneC6H13ClSimilar reactivity but slightly different physical properties due to an additional carbon atomLonger carbon chain affects boiling point and reactivity

1-Chloropentane's balance of reactivity and stability makes it a versatile intermediate in organic synthesis, distinguishing it from its halogenated counterparts .

Physical Description

Amyl chloride appears as a clear colorless to light-brown liquid with an aromatic odor. Flash point may vary from 35 to 54°F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Vapors may be narcotic in high concentrations.

Color/Form

Liquid
Colorless liquid

XLogP3

2.6

Boiling Point

226 °F at 760 mm Hg (USCG, 1999)
107.9 °C

Flash Point

34 °F (USCG, 1999)
12 °C (54 °F) - closed cup
55 °F (13 °C) - closed cup
55 °F (13 °C) (Open Cup)

Vapor Density

3.67 (Air = 1)

Density

0.8834 at 68 °F (USCG, 1999)
0.8820 g/cu cm at 20 °C

LogP

log Kow = 2.73

Odor

Sweet odo

Melting Point

-146 °F (USCG, 1999)
-99 °C

UNII

0EG9MSD3NK

GHS Hazard Statements

Aggregated GHS information provided by 113 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (91.15%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.15%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (91.15%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: n-Amyl chloride, also called 1-chloropentane, is a colorless liquid. It has a sweet odor. It is not very soluble in water. USE: n-Amyl chloride is used to make other chemicals. EXPOSURE: Workers who use n-amyl chloride may breathe in mists or have direct skin contact. The general population is not likely to be exposed to n-amyl chloride. If n-amyl chloride is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will not be broken down by microorganisms and is expected to build up in fish. RISK: Eye and skin irritation may result from direct exposure to n-amyl chloride. Irritation of the nose, throat and lungs resulting in coughing and wheezing may occur in humans from inhalation of n-amyl chloride. Nausea, vomiting, dizziness and lightheadedness may also occur. Nervous system affects such as numbness, pins and needles tingling or weakness in hands and feet may also occur. Laboratory animal toxicity studies of n-amyl chloride were not available in the published scientific literature. Data on the potential for n-amyl chloride to cause infertility, abortion, or birth defects in laboratory animals were not available. Data on the potential for n-amyl chloride to cause cancer in laboratory animals were not available. The potential for n-amyl chloride to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

32.9 mm Hg at 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

543-59-9
29656-63-1

Wikipedia

1-chloropentane

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Prepared from 1-pentanol and concentrated HCl in sealed tube at 120 °C.
(1) Distillation of amyl alcohol with salt and sulfuric acid, (2) addition of hydrochloric acid to alpha-amylene.

General Manufacturing Information

Pentane, 1-chloro-: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Pavlova et al. Redesigning dehalogenase access tunnels as a strategy for degrading an anthropogenic substrate. Nature Chemical Biology, doi: 10.1038/nchembio.205, published online 23 August 2009 http://www.nature.com/naturechemicalbiology

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